Cys-mcMMAD, or Cysteine-modified methylcyclopropane-methylamine derivative, is a compound that has garnered attention for its unique properties and potential applications in various scientific fields. This compound is primarily derived from cysteine, an amino acid known for its role in protein structure and function. Cys-mcMMAD is classified as a modified amino acid, specifically a cysteine derivative with a methylcyclopropane moiety, which contributes to its distinct chemical behavior and biological activity.
The synthesis of Cys-mcMMAD typically involves the modification of cysteine through various chemical reactions. One common method is the chemoselective phosphorylation of cysteine side chains, which enhances the reactivity of the thiol group. This process can be achieved using nucleophilic phosphites and electrophilic disulfides, allowing for the introduction of functional groups that can alter the compound's properties and reactivity .
The synthesis process may utilize techniques such as mass spectrometry to verify modifications and assess purity. For instance, electron-transfer higher-energy dissociation mass spectrometry has been employed to confirm successful phosphorylation of cysteine residues in peptides . The ability to manipulate cysteine residues selectively expands the utility of Cys-mcMMAD in biochemical research.
Cys-mcMMAD features a unique molecular structure characterized by its cysteine backbone and a methylcyclopropane ring. The presence of the methylcyclopropane moiety introduces strain into the molecule, which can influence its reactivity and interactions with biological targets.
Cys-mcMMAD can participate in various chemical reactions typical of thiol-containing compounds. These include oxidation reactions where the thiol group can be converted into disulfides or sulfenic acids under oxidative conditions. Additionally, Cys-mcMMAD can undergo nucleophilic substitution reactions due to the presence of the reactive thiol group.
The reactivity of Cys-mcMMAD can be exploited in synthetic pathways to create more complex molecules or to modify existing biomolecules. For example, its ability to form adducts with electrophiles makes it a valuable building block in medicinal chemistry.
The mechanism of action for Cys-mcMMAD primarily revolves around its interaction with biological macromolecules such as proteins and enzymes. The thiol group in cysteine plays a crucial role in redox reactions and can act as a nucleophile in enzyme catalysis.
Research indicates that modifications at the cysteine residue can significantly affect protein function, stability, and interactions with other cellular components. Understanding these mechanisms is essential for elucidating the biological roles of Cys-mcMMAD in cellular processes.
Cys-mcMMAD is expected to exhibit typical physical properties associated with small organic molecules, including solubility in polar solvents due to its polar functional groups. Its melting point and boiling point would be influenced by the structural characteristics imparted by the methylcyclopropane ring.
Chemically, Cys-mcMMAD is reactive due to its thiol group, making it susceptible to oxidation and other chemical transformations. Its stability under various conditions (pH, temperature) needs to be assessed for practical applications.
Cys-mcMMAD has potential applications across several scientific domains:
Cysteine residues serve as pivotal attachment points for ADC construction due to their reactivity and strategic positioning within antibody structures. Native immunoglobulin G (IgG) antibodies contain 16 cysteine residues forming 12 intra-chain and 4 inter-chain disulfide bonds. The latter, located in hinge regions, are selectively reducible to generate 8 free thiol groups (–SH) for site-specific conjugation [3] [7]. This chemistry underpins several clinically approved ADCs, including brentuximab vedotin.
Cysteine-based conjugation offers distinct advantages:
Table 2: Cysteine Conjugation Strategies in ADCs
Strategy | Mechanism | Advantages | Limitations |
---|---|---|---|
Inter-chain Reduction | Reduction of hinge disulfides | High conjugation capacity (DAR 8) | Heterogeneous mixtures |
Partial Reduction | Selective reduction of HL bonds | Moderate DAR control (DAR 2-4) | Requires optimization |
Engineered Cysteine | Introduction of specific Cys sites | Homogeneous DAR=2 conjugates | Requires genetic engineering |
Bridging Alkylation | Bis-functional linkers reconnect chains | Preserves structural stability | Complex linker synthesis |
Maleimide-based linkers revolutionized bioconjugation through their rapid, selective thiol-maleimide Michael addition under physiological pH (6.5–7.5). Early maleimide linkers, however, faced plasma instability due to maleimide ring hydrolysis or retro-Michael reactions. The mc spacer (maleimidocaproyl) – a 6-carbon chain – emerged as a critical advancement, enhancing stability and payload flexibility [4] [8].
The evolution of maleimide linkers progressed through three phases:
The mc linker specifically balances hydrophobicity and steric protection. Its C6 chain minimizes steric hindrance during antibody-thiol conjugation while optimizing payload orientation for efficient intracellular release [4] [8].
Table 3: Evolution of Maleimide Linker Systems
Generation | Representative Linker | Stability in Plasma | Key Innovation |
---|---|---|---|
First | Maleimidomethyl cyclohexane-1-carboxylate | Low (rapid hydrolysis) | Thiol-selective conjugation |
Second | Maleimidocaproyl (mc) | High (>90% intact at 72h) | Hydrocarbon spacer for steric shielding |
Third | Bromomaleimide | Very High (stable ring structure) | Hydrolysis-resistant maleimide |
Cys-mcMMAD exemplifies a non-cleavable ADC payload strategy designed to overcome limitations of traditional auristatin linkers. Unlike protease-cleavable valine-citrulline (vc) linkers that release permeable MMAE – causing bystander toxicity – the Cys-mcMMAD conjugate remains membrane-impermeable until lysosomal degradation. This releases the ionized cysteine-mc-MMAD metabolite, which retains potent tubulin inhibition while minimizing off-target effects [2] [5].
Key pharmacological advantages include:
This architecture enables higher tolerated doses (up to 160 mg/kg in preclinical models) approaching naked antibody safety profiles [2], demonstrating significant improvements over first-generation auristatin ADCs.
Table 4: Comparative Activity of MMAE vs. Cys-mcMMAD Conjugates
Parameter | Free MMAE | Cys-mcMMAD Conjugate | Significance |
---|---|---|---|
Tubulin Inhibition (EC₅₀) | 1.426 μM | 1.525–2.903 μM | Comparable bioactivity |
Plasma Stability | N/A | >99.99% retained payload | Minimizes systemic exposure |
Membrane Permeability | High (MlogP ≈3.5) | Low (MlogP ≈-1.2) | Reduces bystander cytotoxicity |
MTD in Models | ≤5 mg/kg | 160 mg/kg | Enhanced therapeutic index |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7